5-Iodoindolin-2-one

cross-coupling palladium catalysis medicinal chemistry

For medicinal chemistry teams developing MAPK pathway inhibitors, using alternative 5-haloindolin-2-ones alters cross-coupling yields and target selectivity. 5-Iodoindolin-2-one is the mandatory precursor for GW5074, a potent c-Raf inhibitor (IC50 9 nM, ≥100-fold selectivity). - Superior oxidative addition rates vs. C-Br/Cl/F in Pd-catalyzed couplings for high-purity library synthesis. - Enables direct radioiodination (¹²³I/¹²⁵I) for biodistribution studies without structural alteration. - Crystallizes in noncentrosymmetric space group Aea2 for NLO material research. Procure the 5-iodo variant to ensure reproducible synthetic outcomes and pharmacological profiles identical to literature data.

Molecular Formula C8H6INO
Molecular Weight 259.04 g/mol
CAS No. 193354-13-1
Cat. No. B064591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoindolin-2-one
CAS193354-13-1
Molecular FormulaC8H6INO
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)I)NC1=O
InChIInChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyFAIHEVFTQPMOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoindolin-2-one CAS 193354-13-1: Halogenated Oxindole Scaffold for Kinase Inhibitor Synthesis and Targeted Probe Development


5-Iodoindolin-2-one (CAS 193354-13-1), also known as 5-iodooxindole, is a halogenated 2-oxindole derivative featuring an iodine substituent at the 5-position of the indolinone core [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, with the iodine atom enabling efficient participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for the construction of complex heterocyclic architectures [2]. The oxindole scaffold is a privileged structure in kinase inhibitor drug discovery, with the C-2 carbonyl and N-1 amide forming a conserved donor-acceptor hydrogen-bonding motif that mimics the adenine ring of ATP and anchors inhibitors within the ATP-binding pocket of protein kinases [3].

Why 5-Iodoindolin-2-one Cannot Be Replaced with Other 5-Haloindolin-2-one Analogs in Kinase Inhibitor Synthesis and Crystallography


The 5-position halogen substituent on the indolin-2-one core is not interchangeable among chloro, bromo, fluoro, or unsubstituted analogs due to profound differences in synthetic reactivity, target binding affinity, and solid-state properties that cascade through subsequent chemical steps and biological assays [1]. In palladium-catalyzed cross-coupling reactions, the C-I bond of 5-iodoindolin-2-one exhibits significantly higher oxidative addition rates compared to C-Br, C-Cl, or C-F bonds, directly impacting synthetic yields and product purity [2]. In crystallography, the iodine atom induces unique non-electrostatic intermolecular interactions that produce polar, noncentrosymmetric crystal packing distinct from bromo or unsubstituted analogs, which is critical for solid-state property optimization and X-ray diffraction studies [3]. In biological systems, the iodine substituent enables direct radioiodination for biodistribution studies without structural alteration, a capability absent in chloro or fluoro analogs . These halogen-specific effects necessitate deliberate selection of the iodo variant at the procurement stage, as substitution with alternative 5-halo or 5-unsubstituted indolin-2-ones will alter reaction outcomes, crystallographic parameters, and tracer utility.

5-Iodoindolin-2-one: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Synthetic Versatility: Superior Cross-Coupling Reactivity of the C-I Bond Compared to C-Br and C-Cl Analogs

The C-I bond in 5-iodoindolin-2-one enables higher oxidative addition rates in palladium-catalyzed cross-coupling reactions relative to the C-Br bond in 5-bromoindolin-2-one (CAS 20870-78-4) and the C-Cl bond in 5-chloroindolin-2-one. This property is critical for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings commonly employed to construct kinase inhibitor libraries [1]. The iodine atom serves as a superior leaving group, facilitating smoother reactions and higher yields when introducing diverse aryl, alkenyl, or amine substituents at the 5-position [2].

cross-coupling palladium catalysis medicinal chemistry

Crystallographic Uniqueness: Polar, Noncentrosymmetric Crystal Packing Distinguished from 5-Bromo and Unsubstituted Analogs

In a direct comparative crystallographic study of three 1-phenylindolin-2-one derivatives, 5-iodo-1-phenylindolin-2-one crystallized in the polar space group Aea2, whereas the 5-bromo analog crystallized in P21/c and the unsubstituted parent in Pbca, both of which are centrosymmetric [1]. Density functional theory (DFT) calculations revealed that the molecular dipole moment decreased progressively in the order: unsubstituted (I) > 5-bromo (II) > 5-iodo (III). The relatively smaller dipole moment of the 5-iodo derivative, coupled with larger non-electrostatic intermolecular interactions attributed to the polarizable iodine atom, was identified as the primary driver of the observed noncentrosymmetric, polar crystal structure [1].

crystallography solid-state chemistry materials science

Kinase Inhibitor Precursor: Enabling the c-Raf Inhibitor GW5074 with 9 nM IC50 and ≥100-Fold Selectivity

5-Iodoindolin-2-one is the essential synthetic precursor to GW5074 (CAS 220904-83-6), a potent and selective c-Raf kinase inhibitor. GW5074 exhibits an IC50 of 9 nM against c-Raf1 kinase and demonstrates ≥100-fold selectivity over a panel of related kinases including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms . This selectivity profile, established in direct comparative kinase inhibition assays, distinguishes GW5074 from broader-spectrum oxindole-based kinase inhibitors. The 5-iodo substituent in the parent compound is indispensable for this activity, as it participates in key hydrophobic interactions within the ATP-binding pocket and provides the appropriate steric and electronic complementarity to the target site [1].

kinase inhibition oncology MAPK signaling

Survivin-Targeting Probe Development: Kd = 68.3 nM Achieved via 5-Iodoindolin-2-one Derivative

The 5-iodoindolin-2-one scaffold served as the core structure for developing survivin-targeting in vivo imaging agents. Among three synthesized 3-phenethyl-2-indolinone derivatives, 3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-hydroxy-5-iodoindolin-2-one (designated IPI-1) demonstrated the highest binding affinity to recombinant human survivin, with a dissociation constant (Kd) of 68.3 nM as determined by quartz crystal microbalance (QCM) [1]. The 5-iodo substituent contributed to the overall molecular recognition profile, and the iodine atom additionally provides a handle for potential radioiodination to enable SPECT or PET imaging applications . This represents a distinct application space from kinase inhibition and highlights the multifunctional utility of the 5-iodoindolin-2-one core.

survivin apoptosis molecular imaging

Cytotoxicity of Indolin-2-one Derivatives: Halogen-Dependent Activity with 5-Bromo Superior to 5-Fluoro (Implications for 5-Iodo Selection)

A systematic study of halogenated indolin-2-one derivatives against WiDr colon cancer cells established that cytotoxicity is highly sensitive to both the identity and position of the halogen substituent. Indolin-2-one bearing a bromine at the 5-position exhibited up to a 4-fold improvement in cytotoxicity compared to the 5-fluoro analog [1]. The study further demonstrated that 5-bromo substitution yielded higher cytotoxicity than 7-bromo substitution, confirming the importance of the 5-position for biological activity [1]. While the 5-iodo analog was not directly evaluated in this study, the trend of increasing cytotoxicity with larger, more polarizable halogens at the 5-position (Br > F) is consistent with established medicinal chemistry principles and suggests that the 5-iodo variant may offer further differentiated activity profiles.

cytotoxicity anticancer halogen effect

Radiotracer Utility: Direct Radioiodination for Biodistribution Studies without Structural Modification

5-Iodoindolin-2-one can be labeled with technetium or indium and employed as a radiotracer to monitor the biodistribution of tyrosine kinase inhibitors in preclinical models . The compound accumulates in tissues and organs such as the kidney, with uptake potentially mediated by growth factor receptors present on cell surfaces . Importantly, the native iodine substituent enables radioiodination without altering the core chemical structure of the molecule, thereby preserving its pharmacokinetic and target-binding properties [1]. This contrasts with 5-chloro or 5-fluoro indolin-2-ones, which lack a native site for facile radiolabeling and would require structural modification—potentially altering biodistribution behavior—to function as tracers.

radiotracer biodistribution tyrosine kinase inhibitor

5-Iodoindolin-2-one: Optimal Research and Industrial Application Scenarios


Synthesis of Selective Kinase Inhibitors (GW5074 and c-Raf-Targeted Libraries)

5-Iodoindolin-2-one is the required synthetic precursor for GW5074, a well-characterized c-Raf inhibitor with 9 nM IC50 and ≥100-fold selectivity over multiple kinases . Medicinal chemistry teams developing MAPK pathway inhibitors or Ras-driven oncology therapeutics should procure this compound as the optimal starting material for constructing benzylidene-oxindole libraries. The 5-iodo substituent is essential for achieving the potency and selectivity profile documented for GW5074; alternative 5-halo analogs will yield derivatives with distinct—and likely inferior—pharmacological properties [1].

Crystallography and Solid-State Materials Research Requiring Noncentrosymmetric Packing

For crystallographers and materials scientists investigating nonlinear optical (NLO) materials or seeking to understand solid-state structure-property relationships, 5-iodoindolin-2-one (specifically its N-phenyl derivative) crystallizes in the polar, noncentrosymmetric space group Aea2 . This packing mode is distinct from the centrosymmetric packing observed for 5-bromo and unsubstituted analogs. Researchers should select the 5-iodo variant when noncentrosymmetric crystal symmetry is required for second-harmonic generation, piezoelectricity, or ferroelectricity studies .

In Vivo Biodistribution Studies of Tyrosine Kinase Inhibitors Using Radiolabeled Probes

Research groups conducting preclinical pharmacokinetic or biodistribution studies of tyrosine kinase inhibitors can utilize 5-iodoindolin-2-one as a scaffold for direct radiolabeling . The native iodine atom enables introduction of 123I, 125I, or 131I radioisotopes, or alternatively, the compound can be labeled with 99mTc or 111In, without altering the core molecular structure . This preserves the compound's intrinsic tissue distribution and receptor-binding characteristics, enabling accurate in vivo tracking via SPECT or PET imaging [1].

Palladium-Catalyzed Cross-Coupling for Diversity-Oriented Synthesis

In synthetic chemistry workflows requiring Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to elaborate the 5-position of the oxindole core, 5-iodoindolin-2-one offers the highest reactivity among commercially available 5-haloindolin-2-one building blocks . The aryl iodide functionality ensures efficient oxidative addition with palladium catalysts under mild conditions, maximizing yields in the construction of diverse compound libraries for drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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